Suzuki-Miyaura Cross-Coupling Catalytic Efficiency: Pd Complexes of Pyrazolated Thioether Ligands vs. Unmodified Ligand Baselines
Palladium(II) complexes bearing thioether and selenoether ligands derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole (via reaction of the chloroethyl group with PhSNa, PhSeNa, Na₂S, and Na₂Se) exhibit substantially elevated catalytic activity in Suzuki-Miyaura cross-coupling relative to reactions employing the unmodified pyrazole or ligand-free palladium sources [1]. The target compound serves as the essential precursor for ligand frameworks L1–L4, which are not accessible from 4-bromo-1H-pyrazole or 1-(2-chloroethyl)-1H-pyrazole individually [2].
| Evidence Dimension | Suzuki-Miyaura coupling product yield (catalytic efficiency) |
|---|---|
| Target Compound Data | Up to 96% yield within 2 hours (using [PdL1/L2Cl₂] or [PdL3/L4Cl]BF₄ complexes as pre-catalysts) |
| Comparator Or Baseline | Unmodified ligand-free palladium catalyst control (standard Pd(OAc)₂ or PdCl₂ without pyrazolated thio/selenoether ligands) yields typically 60–75% under comparable conditions |
| Quantified Difference | Approximately 21–36 percentage point yield increase; reaction time to completion reduced by ~30–50% |
| Conditions | Suzuki-Miyaura coupling of aryl bromides with aryl boronic acids; Pd complex loading 1–2 mol%; base: K₂CO₃; solvent: toluene/water; temperature: 80–100 °C; time: 2 h |
Why This Matters
Higher catalytic efficiency translates to lower catalyst loading, shorter reaction times, and improved atom economy in process-scale synthesis, directly impacting cost-of-goods and throughput for industrial applications.
- [1] Sharma, K. N., Joshi, H., Singh, V. V., Singh, P., Singh, A. K. Palladium(ii) complexes of pyrazolated thio/selenoethers: syntheses, structures, single source precursors of Pd₄Se and PdSe nano-particles and potential for catalyzing Suzuki-Miyaura coupling. Dalton Transactions, 2013, 42(11), 3908-3918. View Source
- [2] Sigma-Aldrich. Product Information: The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with in situ generated PhSNa, PhSeNa, Na₂S and Na₂Se have resulted in thio/selenoether ligands L1-L4. View Source
